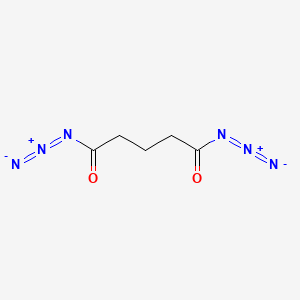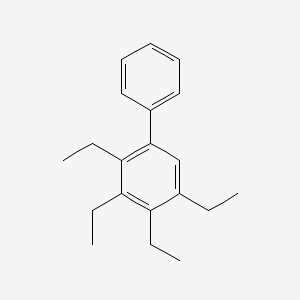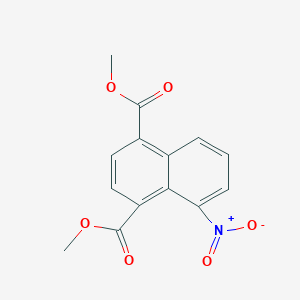
Dimethyl 5-nitronaphthalene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-nitronaphthalene-1,4-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two ester groups and a nitro group attached to a naphthalene ring. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 5-nitronaphthalene-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of dimethyl naphthalene-1,4-dicarboxylate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 5-position of the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-nitronaphthalene-1,4-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and mild temperatures.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Dimethyl 5-aminonaphthalene-1,4-dicarboxylate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation: Oxidized naphthalene derivatives, though these are less common.
Scientific Research Applications
Dimethyl 5-nitronaphthalene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 5-nitronaphthalene-1,4-dicarboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and functions, making the compound useful in studies of cellular responses to nitroaromatic compounds.
Comparison with Similar Compounds
Dimethyl naphthalene-1,4-dicarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Dimethyl 5-aminonaphthalene-1,4-dicarboxylate: The reduced form of dimethyl 5-nitronaphthalene-1,4-dicarboxylate, with different reactivity and applications.
Dimethyl 2,6-dimethylnaphthalene-1,4-dicarboxylate: Another naphthalene derivative with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both ester and nitro groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo reduction and substitution reactions makes it valuable in various chemical and biological studies.
Properties
CAS No. |
63614-03-9 |
|---|---|
Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
dimethyl 5-nitronaphthalene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-13(16)9-6-7-10(14(17)21-2)12-8(9)4-3-5-11(12)15(18)19/h3-7H,1-2H3 |
InChI Key |
HWSJTTWHQTVLRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


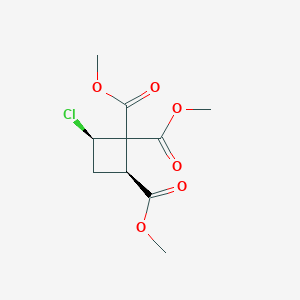
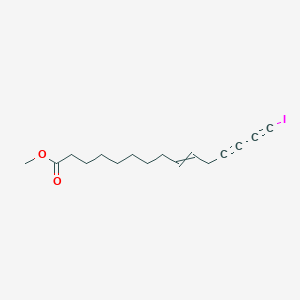
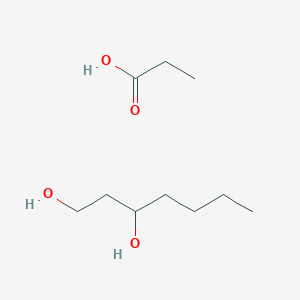

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
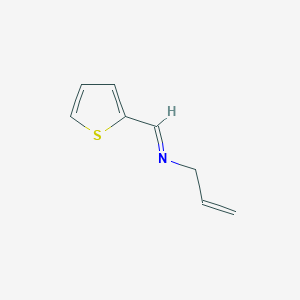
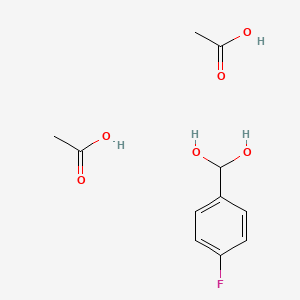

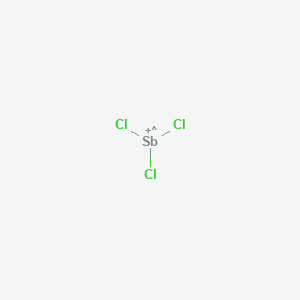
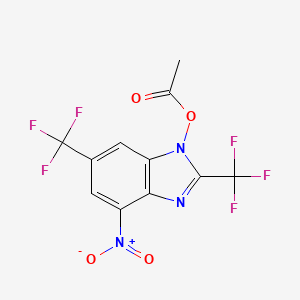

![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
